molecular formula C27H21ClN2O2 B3423542 N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine CAS No. 305866-70-0

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine

Cat. No.: B3423542
CAS No.: 305866-70-0
M. Wt: 440.9 g/mol
InChI Key: XMCGZKAHUKOWQN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with potential applications in various scientific fields

Mechanism of Action

Target of Action

TCMDC-124209, also known as Oprea1_036591, N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine, GNF-PF-2622, or N-(3-chloro-4-(naphthalen-2-yloxy)phenyl)-6-methoxy-2-methylquinolin-4-amine, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation, making it a promising target for antimalarial drug development .

Mode of Action

TCMDC-124209 acts as a reaction hijacking inhibitor of PfAsnRS . It inhibits protein translation and activates the amino acid starvation response . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124209 adduct . This unique mode of action allows TCMDC-124209 to selectively inhibit the parasite’s enzyme while having much less susceptibility to the human equivalent .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-124209 is the protein translation pathway in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-124209 disrupts the normal function of this pathway, leading to an amino acid starvation response . This disruption can lead to the death of the parasite, providing the compound’s antimalarial effect .

Result of Action

The molecular and cellular effects of TCMDC-124209’s action primarily involve the inhibition of protein translation within the Plasmodium falciparum parasite . This inhibition leads to an amino acid starvation response, disrupting the normal cellular functions of the parasite and potentially leading to its death . This mechanism provides the basis for TCMDC-124209’s antimalarial activity .

Preparation Methods

The synthesis of N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine involves multiple steps, starting from readily available starting materials. One of the synthetic routes includes the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as catalytic reactions and continuous flow processes.

Chemical Reactions Analysis

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials, dyes, and other industrial applications.

Comparison with Similar Compounds

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine can be compared with similar compounds such as:

    N-(3-chloro-4-phenoxyphenyl)-6-methoxy-2-methylquinolin-4-amine: This compound lacks the naphthalene moiety, which may affect its chemical properties and biological activity.

    N-(3-chloro-4-naphthalen-2-yloxyphenyl)-2-methylquinolin-4-amine: The absence of the methoxy group in this compound may lead to differences in reactivity and interactions with biological targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O2/c1-17-13-26(23-16-21(31-2)10-11-25(23)29-17)30-20-8-12-27(24(28)15-20)32-22-9-7-18-5-3-4-6-19(18)14-22/h3-16H,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGZKAHUKOWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC5=CC=CC=C5C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305866-70-0
Record name N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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